Physicochemical properties of 4-[(4-Isopropylbenzyl)amino]phenol
Physicochemical properties of 4-[(4-Isopropylbenzyl)amino]phenol
An In-depth Technical Guide Topic: Physicochemical Properties of 4-[(4-Isopropylbenzyl)amino]phenol Audience: Researchers, scientists, and drug development professionals.
Abstract
4-[(4-Isopropylbenzyl)amino]phenol is a substituted aminophenol derivative with a molecular structure amenable to forming the core of various research compounds. A thorough understanding of its physicochemical properties is paramount for its potential application in medicinal chemistry and material science, as these characteristics govern its solubility, absorption, distribution, and stability. This technical guide provides a comprehensive analysis of the key physicochemical parameters of 4-[(4-Isopropylbenzyl)amino]phenol. While specific experimental data for this molecule is not widely published, this document synthesizes information from structurally analogous compounds and established analytical methodologies to provide authoritative insights. It details the theoretical underpinnings and practical experimental protocols for determining critical properties such as lipophilicity (LogP), ionization constants (pKa), thermal stability, and spectroscopic identity. This guide is intended to serve as a foundational resource for scientists, enabling informed decisions in experimental design and compound development.
Introduction to 4-[(4-Isopropylbenzyl)amino]phenol
4-[(4-Isopropylbenzyl)amino]phenol belongs to the aminophenol class of organic compounds, characterized by a phenol ring substituted with both an amino group and, in this case, a secondary amine linkage to a 4-isopropylbenzyl moiety. The structure combines the features of 4-aminophenol, a well-known chemical intermediate[1], with a bulky, lipophilic side chain. This unique combination suggests potential applications where modulation of properties like solubility and membrane permeability is desired.
In drug development, the physicochemical profile of a lead compound is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity, acidity, and solubility directly influence a drug's ability to be absorbed, cross biological membranes, and reach its target site. Therefore, a rigorous characterization of these parameters is an indispensable early step in the research and development pipeline.
This guide will deconstruct the physicochemical profile of 4-[(4-Isopropylbenzyl)amino]phenol by examining its core structural components and outlining the authoritative methods used for their characterization.
Caption: Chemical structure of 4-[(4-Isopropylbenzyl)amino]phenol.
Core Physicochemical Data Summary
The following table summarizes the known and estimated physicochemical properties of 4-[(4-Isopropylbenzyl)amino]phenol. Due to the limited availability of direct experimental data in public literature, many values are inferred from its structural analogues, primarily 4-aminophenol and 4-(benzylamino)phenol.
| Property | Value | Source / Rationale |
| IUPAC Name | 4-[(4-isopropylbenzyl)amino]phenol | Systematic Naming Convention |
| Molecular Formula | C₁₆H₁₉NO | Sigma-Aldrich |
| Molecular Weight | 241.33 g/mol | Sigma-Aldrich |
| CAS Number | Not assigned / Not found | - |
| Physical Appearance | Expected to be a solid at room temp. | Based on high MW and analogues[2] |
| Melting Point | Requires experimental determination | Analogues like 4-aminophenol melt at 187.5 °C[3] |
| Boiling Point | Requires experimental determination | High MW suggests decomposition before boiling at atm. pressure[4] |
| Calculated LogP | > 2.8 | The value for 4-(benzylamino)phenol is 2.8. The isopropyl group increases lipophilicity.[2] |
| pKa₁ (Amino Group) | ~5.5 | Estimated based on 4-aminophenol (pKa = 5.48)[3][5] |
| pKa₂ (Phenolic Group) | ~10.3 | Estimated based on 4-aminophenol (pKa = 10.30)[3][5] |
| Aqueous Solubility | Low; requires experimental determination | Increased lipophilicity from the isopropylbenzyl group likely reduces solubility compared to 4-aminophenol (1.5 g/100 mL)[3][4] |
Detailed Property Analysis
Molecular Structure and Identifiers
-
Molecular Formula : C₁₆H₁₉NO
-
Molecular Weight : 241.33 g/mol
-
InChI Key : LUSPRVZFGGKPQT-UHFFFAOYSA-N
-
Structural Features : The molecule is composed of a p-aminophenol core N-substituted with a 4-isopropylbenzyl group. This structure contains two key ionizable functional groups: a weakly basic secondary amine and a weakly acidic phenolic hydroxyl group. It also has a significant nonpolar surface area contributed by the two aromatic rings and the isopropyl substituent.
Lipophilicity (LogP)
Lipophilicity, quantified as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug design, heavily influencing membrane permeability and plasma protein binding.
Expertise & Causality : A LogP value that is too low may result in poor membrane penetration, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins. The "Rule of Five" suggests that LogP values below 5 are generally favorable for oral drug candidates. For 4-[(4-Isopropylbenzyl)amino]phenol, we can estimate its lipophilicity by examining its structural components. The parent compound, 4-aminophenol, is relatively hydrophilic with a LogP of 0.04[3]. Adding a benzyl group to form 4-(benzylamino)phenol significantly increases lipophilicity, with a calculated XLogP3 of 2.8[2]. The further addition of an isopropyl group to the benzyl ring will increase the nonpolar surface area, and therefore the LogP is confidently predicted to be greater than 2.8. This positions the compound in a range of moderate lipophilicity, suitable for many drug discovery applications.
Acidity and Ionization (pKa)
The acid dissociation constant (pKa) dictates the extent of a molecule's ionization at a given pH. This is critical for predicting its behavior in different physiological compartments, such as the stomach (low pH) and intestines (higher pH).
Expertise & Causality : 4-[(4-Isopropylbenzyl)amino]phenol is an amphoteric substance, meaning it can act as both an acid and a base.[5]
-
Amino Group (pKa₁) : The secondary amine is basic and can be protonated to form a positively charged ammonium ion. The pKa for this equilibrium (R₂NH₂⁺ ⇌ R₂NH + H⁺) is analogous to that of the amino group in 4-aminophenol, which is 5.48.[3][5] This means that at physiological pH (~7.4), the amino group will be predominantly in its neutral, un-ionized form.
-
Phenolic Group (pKa₂) : The hydroxyl group is weakly acidic and can be deprotonated to form a negatively charged phenoxide ion. The pKa for this equilibrium (ArOH ⇌ ArO⁻ + H⁺) is based on the 4-aminophenol structure, which is 10.30.[3][5] This group will be almost entirely in its neutral form at physiological pH.
The ionization state significantly impacts solubility and interaction with biological targets.
Caption: Ionization states of 4-[(4-Isopropylbenzyl)amino]phenol at different pH ranges.
Thermal Properties and Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining a compound's melting point, purity, and decomposition temperature.[6] This information is vital for handling, storage, and formulation processes.
Expertise & Causality :
-
DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid like 4-[(4-Isopropylbenzyl)amino]phenol, a DSC scan would reveal a sharp endothermic peak corresponding to its melting point. The sharpness of this peak is also an indicator of sample purity.
-
TGA measures the change in mass of a sample as it is heated.[7][8] For phenolic compounds, TGA typically shows mass stability up to the melting or boiling point, after which decomposition occurs, indicated by a significant loss of mass.[6][9] The TGA profile provides the upper-temperature limit for the compound's stability. For this molecule, decomposition would likely begin above 200-250 °C.
Spectroscopic Profile
Spectroscopic analysis provides irrefutable confirmation of a molecule's structure.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals:
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Aromatic Protons : Multiple peaks in the 6.5-7.5 ppm region, exhibiting splitting patterns characteristic of para-substituted benzene rings.[10]
-
Isopropyl Group : A septet for the single CH proton and a doublet for the six equivalent CH₃ protons.
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Benzylic Protons : A singlet around 4.3 ppm for the CH₂ group linking the amine and the phenyl ring.
-
NH and OH Protons : Broad singlets that are exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.[10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands:
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A broad band in the 3200-3600 cm⁻¹ region corresponding to O-H and N-H stretching vibrations.[11]
-
Multiple sharp peaks between 2850-3000 cm⁻¹ for aliphatic C-H stretching from the isopropyl and benzyl groups.
-
Aromatic C=C stretching bands around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 241. A prominent fragment would likely correspond to the cleavage of the C-N bond, yielding fragments for the 4-isopropylbenzyl cation (m/z = 133) and the 4-aminophenol radical cation (m/z = 109).
Experimental Protocols
The following sections provide authoritative, step-by-step protocols for determining the key physicochemical properties discussed. These methods are designed to be self-validating and are based on established industry standards.
Protocol: Determination of pKa by Potentiometric Titration
This method is a high-precision technique for determining pKa values in the 2-12 range.[12][13]
Principle : A solution of the compound is titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH titration curve, specifically at the half-equivalence point where the concentrations of the ionized and neutral species are equal.[12]
Step-by-Step Methodology :
-
Calibration : Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[12]
-
Sample Preparation : Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water to a final concentration of approximately 1 mM. Note: The use of co-solvents requires extrapolation to find the aqueous pKa.[13]
-
Ionic Strength Adjustment : Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[12]
-
Titration Setup : Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements in basic solutions.[12]
-
Titration :
-
To determine the phenolic pKa (pKa₂), titrate the solution with a standardized NaOH solution (e.g., 0.1 M).
-
To determine the amino pKa (pKa₁), first acidify the solution with a known amount of HCl and then titrate with standardized NaOH.
-
-
Data Acquisition : Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point of the relevant buffer region on the titration curve.[12]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of LogP by Shake-Flask Method
The shake-flask method is the gold-standard and most reliable technique for LogP determination, particularly for values in the range of -2 to 4.[14]
Principle : The compound is partitioned between two immiscible phases, n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol). The LogP is calculated from the ratio of the compound's concentration in each phase at equilibrium.
Step-by-Step Methodology :
-
Phase Preparation : Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by separation.
-
Sample Preparation : Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectrophotometry or HPLC).
-
Partitioning : In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of the saturated water phase.
-
Equilibration : Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached (typically 1-2 hours). The mixture should then be centrifuged to ensure complete separation of the two phases.
-
Quantification : Carefully separate the two phases. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method.
-
Calculation : Calculate the partition coefficient (P) using the formula:
-
P = [Concentration]octanol / [Concentration]water
-
-
Final Value : The LogP is the base-10 logarithm of P. The experiment should be repeated at least three times to ensure reproducibility.
Conclusion
The physicochemical properties of 4-[(4-Isopropylbenzyl)amino]phenol define its fundamental behavior in chemical and biological systems. Based on an analysis of its structure and comparison with known analogues, it is characterized as a moderately lipophilic (estimated LogP > 2.8), amphoteric compound with pKa values around 5.5 and 10.3. Its significant nonpolar character suggests low aqueous solubility but potential for good membrane permeability. Its thermal profile is expected to show stability to well above typical storage and handling temperatures. While this guide provides a robust, scientifically grounded framework for understanding this molecule, direct experimental verification of these properties using the outlined standard protocols is essential for any future development efforts.
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